Product packaging for Flurprimidol(Cat. No.:CAS No. 56425-91-3)

Flurprimidol

Cat. No.: B166174
CAS No.: 56425-91-3
M. Wt: 312.29 g/mol
InChI Key: VEVZCONIUDBCDC-UHFFFAOYSA-N
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Description

Historical Context of Plant Growth Retardants (PGRs)

The deliberate chemical regulation of plant growth is a practice that evolved from the fundamental discovery of natural plant hormones, or phytohormones. These substances, produced naturally by plants, control physiological functions at sites remote from their production and are active in very small amounts. eagri.org

The concept of plant hormones first emerged from experiments on phototropism by Charles and Francis Darwin in 1880, which led to the later identification of indole-3-acetic acid (IAA), the first known plant hormone. nih.gov The discovery of the five primary classes of phytohormones—auxins, gibberellins (B7789140), cytokinins, abscisic acid (ABA), and ethylene (B1197577)—laid the groundwork for developing synthetic compounds to manipulate plant growth. eagri.orgthepharmajournal.comresearchgate.net

The first synthetic chemical compounds specifically designed to retard growth without causing malformation were reported in 1949 with the discovery of nicotiniums. annualreviews.org This was followed by the introduction of other chemical classes, including phosphoniums like Phosfon in the 1950s and quaternary ammonium (B1175870) compounds such as Chlormequat chloride in the 1960s. thepharmajournal.comannualreviews.org

These early PGRs, often classified as "Type I" growth regulators, typically functioned by inhibiting cell division, which could sometimes lead to undesirable phytotoxic effects. msu.eduisa-arbor.com A significant advancement came with the development of "Type II" PGRs, which act by inhibiting the biosynthesis of gibberellic acid (GA), the hormone responsible for cell elongation. msu.educornell.edu This newer generation of retardants, which includes Flurprimidol, allows for the reduction of stem growth and the creation of more compact plants without the adverse side effects associated with the first-generation compounds. msu.eduisa-arbor.com

This compound belongs to the pyrimidinyl carbinol class of plant growth retardants. phytojournal.com This chemical group, along with other advanced PGRs like the triazoles, represents the second generation of growth regulators that specifically target the gibberellin biosynthesis pathway. isa-arbor.comuark.edu These compounds inhibit cytochrome P450-dependent monooxygenases, which are enzymes that catalyze key steps early in the GA synthesis pathway. phytojournal.comishs.org this compound was discovered by Eli Lily and Company and has been in use in Europe since the 1990s before its introduction to the U.S. market. phytojournal.comuark.eduplantgrower.org Its development provided a more refined tool for growth regulation, offering greater activity and specific action on cell elongation rather than cell division. epa.govuark.edu

This compound's Position within Modern Phytoregulation

This compound is a highly active PGR used to produce compact ornamental plants and manage turfgrass growth. phytojournal.comsepro.com Its effectiveness stems from its targeted inhibition of gibberellin production, placing it among the key Type II growth regulators used in modern plant management. phytojournal.complantgrower.org

This compound shares its primary mode of action with several other prominent PGRs, but differs in chemical structure, activity, and persistence. All four compounds—this compound, Ancymidol, Paclobutrazol, and Uniconazole—are Type II growth retardants that inhibit the oxidation of ent-kaurene (B36324) early in the gibberellin biosynthesis pathway. phytojournal.commsu.eduishs.org

Chemical Class: this compound and Ancymidol are pyrimidinyl carbinols. phytojournal.comuark.edu Paclobutrazol and Uniconazole belong to the triazole chemical class. uark.edu

Activity: this compound is chemically similar to Ancymidol but demonstrates a greater degree of biological activity. uark.edu Research on tulips has shown that substrate drenches of this compound and Ancymidol can provide adequate growth control at similar concentrations. plantgrower.orgresearchgate.net Uniconazole is generally considered more potent than Paclobutrazol. uark.edu

Uptake and Persistence: this compound and Paclobutrazol are primarily absorbed through the roots and exhibit soil residual activity, which can extend their growth regulation effects. msu.educornell.edu Triazoles like Paclobutrazol and Uniconazole are noted for being highly persistent in soil. uark.edu

Comparison of Gibberellin Biosynthesis Inhibitors
CompoundChemical ClassPrimary Mode of ActionPrimary Uptake Route
This compoundPyrimidinyl CarbinolInhibits ent-kaurene oxidationRoot
AncymidolPyrimidinyl CarbinolInhibits ent-kaurene oxidationRoot & Foliar
PaclobutrazolTriazoleInhibits ent-kaurene oxidationRoot
UniconazoleTriazoleInhibits ent-kaurene oxidationRoot & Foliar

This compound is marketed under different trade names depending on its intended application. These formulations provide targeted solutions for the ornamental and turf industries. phytojournal.complantgrower.org

Topflor®: This formulation is used on ornamental plants grown in containers in commercial settings like nurseries and greenhouses. sepro.comepa.gov Its application results in reduced internode elongation, leading to more compact and aesthetically pleasing plants. sepro.comsepro.com In addition to height control, plants treated with Topflor often exhibit darker green foliage, enhanced flower color, and stronger stems. sepro.comepa.gov

Cutless®: Marketed for the turfgrass industry, Cutless is used to manage the growth of perennial cool- and warm-season turf on golf courses and other managed landscapes. intermountainturf.comsepro.com It reduces the vertical growth of grass blades by shortening stem internodes, which decreases mowing frequency and clipping yield by up to 50%. intermountainturf.comseedranch.com It also promotes a denser, more uniform turf and can help suppress annual bluegrass (Poa annua). golfventures.comsepro.com

Commercial Nomenclatures and Applications of this compound
Trade NamePrimary Application AreaPrimary Effects
Topflor®Container-grown ornamental plantsReduces plant height, enhances foliage and flower color, strengthens stems. sepro.comsepro.com
Cutless®Turfgrass (golf courses, etc.)Reduces mowing frequency, increases turf density, suppresses Poa annua. golfventures.comintermountainturf.comsepro.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15F3N2O2 B166174 Flurprimidol CAS No. 56425-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-pyrimidin-5-yl-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c1-10(2)14(21,12-7-19-9-20-8-12)11-3-5-13(6-4-11)22-15(16,17)18/h3-10,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZCONIUDBCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC(F)(F)F)(C2=CN=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024108
Record name Flurprimidol
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Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56425-91-3
Record name Flurprimidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56425-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurprimidol [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056425913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurprimidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLURPRIMIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39B8QWM1Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Flurprimidol Action in Plant Systems

Broader Physiological and Biochemical Effects Beyond Gibberellin Synthesis

Alterations in Terpenoid Pathway Metabolic Patterns

The inhibition of gibberellin biosynthesis by Flurprimidol directly impacts the broader terpenoid pathway. Terpenoids, a diverse group of plant secondary metabolites, are derived from five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. smujo.idkit.eduresearchgate.netphytotechlab.com Gibberellins (B7789140) themselves are diterpenoids, meaning their synthesis is an integral part of this extensive metabolic network. espublisher.com

By blocking the conversion of ent-kaurene (B36324) to ent-kaurenoic acid, this compound causes an accumulation of precursors upstream of this inhibited step within the terpenoid pathway. phytojournal.comnih.govscispace.comannualreviews.orgsmujo.idkit.edu This accumulation can potentially lead to altered metabolic flux towards other branches of the terpenoid pathway, influencing the levels of other plant constituents. For instance, some research suggests that the inhibition of gibberellin synthesis can result in increased levels of abscisic acid (ABA), another plant hormone derived from the terpenoid pathway, due to the redirection of precursors. researchgate.net However, other studies have reported that this compound treatments can lead to a significant decrease in ABA levels. phytojournal.com This highlights the complex interplay and potential for varied responses in different plant systems or experimental conditions. The primary and most consistent effect on the terpenoid pathway is the direct inhibition of GA biosynthesis.

Effects on Chloroplast Differentiation and Chlorophyll (B73375) Biosynthesis

This compound treatment has been observed to enhance leaf greenness and increase chlorophyll content in various plant species. phytojournal.comscispace.com This effect is attributed to the stimulation of chloroplast differentiation and an increase in chlorophyll biosynthesis. smujo.idnih.gov The mechanism underlying this phenomenon is often linked to the altered balance of plant hormones, particularly an increase in endogenous cytokinin levels. smujo.idresearchgate.net

Gibberellin biosynthesis inhibitors, including this compound, are known to promote cytokinin synthesis. smujo.idresearchgate.net Cytokinins play a crucial role in regulating chloroplast development and activity, promoting chloroplast ultrastructure, and stimulating chlorophyll synthesis, especially during the transition from etioplasts to chloroplasts. nih.govarizona.edu They also contribute to reducing chlorophyll degradation. smujo.id Therefore, by indirectly increasing cytokinin levels, this compound fosters a more robust photosynthetic apparatus, leading to greener and often thicker leaves. phytojournal.com

It is important to note that the extent of these effects can vary depending on the plant species. For example, while this compound significantly increased the leaf greenness index in Eucomis autumnalis, studies on Hibiscus rosa-sinensis showed no significant difference in chlorophyll content after this compound treatment compared to controls. scispace.comuni.lu

Impact on Auxin Transport Dynamics

This compound has been shown to impact auxin transport dynamics, although its influence is often indirect, mediated through its primary effect on gibberellin biosynthesis and subsequent hormonal crosstalk. semanticscholar.org Auxins, particularly indole-3-acetic acid (IAA), are critical for various plant developmental processes, including cell elongation, root formation, and apical dominance, and their precise transport is essential for these functions. espublisher.comemanresearch.org

Gibberellins and auxins exhibit synergistic interactions in promoting cell elongation and division. usga.orgmedicine.dp.ua Furthermore, GAs are known to modulate polar auxin transport (PAT) by negatively influencing the biosynthesis of flavonoids in root tips. nih.govmdpi.com Flavonoids, such as quercetin, are potent natural inhibitors of auxin transport. usp.brnih.gov

Given that this compound inhibits GA biosynthesis, it can indirectly lead to an increase in flavonoid biosynthesis (as GA typically suppresses it). This increase in flavonoids would, in turn, inhibit auxin transport. nih.govmdpi.com This complex interplay suggests that this compound's effect on auxin dynamics is a downstream consequence of its impact on GA and subsequent alterations in flavonoid metabolism.

Research also indicates that this compound can interact with auxin pathways to influence growth. For instance, in Fuchsia hybrida cuttings, this compound, when applied alone or in combination with naphthaleneacetic acid (NAA, a synthetic auxin), increased the number and length of axillary shoots and promoted adventitious root formation. semanticscholar.org This suggests that this compound may enhance endogenous cytokinin levels, which can then influence auxin transport and distribution, leading to altered branching and rooting patterns. smujo.idsemanticscholar.org

Table 1: Effect of this compound on Plant Height Reduction in Eucomis autumnalis scispace.comresearchgate.net

Treatment MethodHeight Reduction at Anthesis (%)Height Reduction at Flower Senescence (%)
Substrate Drench4838
Foliar Spray2122

Phytoregulatory Outcomes and Horticultural Applications

Morphological and Developmental Responses in Diverse Plant Species

Flurprimidol influences various aspects of plant morphology and development, contributing to more compact growth, improved aesthetic qualities, and enhanced plant resilience. sepro.comphytojournal.comscispace.comisa-arbor.comcas.czashs.orgcornell.edu

A consistent and prominent effect of this compound is the significant reduction in plant height, primarily through the shortening of internode length. This leads to more compact and desirable plant forms. sepro.comphytojournal.comscispace.comcas.czashs.orgcornell.eduallenpress.compbsociety.org.plashs.org

Observed Reductions in Plant Height and Internode Length:

Plant SpeciesApplication MethodHeight Reduction (vs. control)Internode Length EffectSource
Eucomis autumnalisSubstrate drench48% at anthesis, 38% at senescenceReduced scispace.com
Eucomis autumnalisFoliar spray21% at anthesis, 22% at senescenceReduced scispace.com
Poinsettia ('Roman')Foliar sprayUp to 44% shorterInhibited elongation pbsociety.org.pl
Poinsettia ('Freedom Red')Foliar sprayUp to 37% shorterInhibited elongation pbsociety.org.pl
Pecan seedlings (Carya illinoensis)Root applicationInversely related to dose rateReduced ashs.org
Pea genotypesDrenchUp to 83% shorter (e.g., 77 cm to 13 cm in 00P016-1)Reduced cas.cz
Narcissus tazettaPre-plant bulb soak63% shorter (at 20 mg L-1)Shortened ksu.edu.tr
Camellia japonicaSpray12–13% reductionReduced tandfonline.com

For instance, in Eucomis autumnalis, this compound applied as a substrate drench reduced plant height by 48% at anthesis and 38% at flower senescence compared to untreated controls. scispace.com Foliar sprays also resulted in height reductions, albeit to a lesser extent (21% and 22%, respectively). scispace.com Similarly, poinsettia cultivars 'Roman' and 'Freedom Red' exhibited up to 44% and 37% shorter shoots, respectively, after single foliar this compound treatments, with the degree of inhibition dependent on the cultivar and concentration. pbsociety.org.pl In pecan seedlings, both tree height and internode length were inversely related to the this compound dose rate. ashs.org Pea plants treated with this compound showed a significant reduction in internode length, leading to smaller plants. For example, one pea line (00P016-1) experienced an average plant height reduction from 77 cm in control to 13 cm with the highest this compound concentration. cas.cz this compound has also been shown to reduce internode elongation in woody landscape plants like Photinia x fraseri, Viburnum odoratissimum, and Loropetalum chinense, with effects lasting for an entire growing season or even into the following season at higher rates. ashs.orgallenpress.com

This compound influences several aspects of leaf morphology and pigmentation, generally leading to enhanced visual quality. sepro.comphytojournal.comscispace.comisa-arbor.comresearchgate.netapms.org

A notable effect of this compound is the intensification of leaf greenness, often associated with an increase in chlorophyll (B73375) content. sepro.comphytojournal.comscispace.comisa-arbor.comresearchgate.netapms.org

Observed Effects on Leaf Greenness and Chlorophyll Content:

Plant SpeciesEffect on Leaf Greenness (SPAD Index)Effect on Chlorophyll ContentSource
Eucomis autumnalisIncreasedHigher scispace.comresearchgate.net
Oriental lily ('Mona Lisa')More intense colorationIncreased scispace.com
Giant ChincherincheeMore intense colorationIncreased scispace.com
Poinsettia ('Roman', 'Freedom Red')Intensified green pigmentationAssociated with higher content pbsociety.org.plpsu.edu
Pecan seedlingsIncreased green pigmentationNot directly measured, but implied allenpress.com
Narcissus tazettaNot explicitly stated, but increased leaf thickness and darker green foliage are observed with PGRsIncreased academicjournals.orgscispace.com
Swamp SunflowerHigher chlorophyll meter measurementsIncreased density of chloroplasts, increased biosynthesis ashs.org
Deciduous trees (Pin oak, Red maple, White ash, Black walnut)Visibly healthy with high concentrations of leaf chlorophyllIncreased isa-arbor.com

For example, in Eucomis autumnalis, this compound significantly increased the leaf greenness index (SPAD), indicating higher chlorophyll content and improved plant quality. scispace.comresearchgate.net Similar observations of more intense leaf coloration and increased chlorophyll content have been reported in oriental lily 'Mona Lisa' and Giant Chincherinchee. scispace.com Poinsettia plants treated with this compound also exhibited intensified green leaf pigmentation, which is often associated with higher chlorophyll levels. pbsociety.org.plpsu.edu Research on swamp sunflower showed that this compound treatments resulted in higher chlorophyll meter measurements, likely due to a secondary effect of reduced leaf expansion leading to an increased density of chloroplasts, as well as an increase in chlorophyll biosynthesis. ashs.org In deciduous trees like pin oak, red maple, white ash, and black walnut, this compound caused an increase in chlorophyll concentration, despite a slight decrease in photosynthetic activity. isa-arbor.com

This compound can modulate flower development and anthesis, with observed effects ranging from little-to-no delay in flowering to a slight delay, and sometimes influencing flower size and number. sepro.comphytojournal.comacademicjournals.orgscispace.com

Observed Effects on Flower Development and Anthesis:

Plant SpeciesEffect on Flowering TimeEffect on Flower Size/NumberSource
Eucomis autumnalisSlightly delayedNo direct effect on number, but increased marketable plants scispace.com
Pineapple lily ('Leia')Slightly delayedNot specified scispace.com
Geophytes (general)DelayedNot specified scispace.com
General ornamental cropsLittle-to-no delayEnhanced bloom color, more vibrant flower sepro.comphytojournal.com
Ornithogalum saundersiaeDelayed (up to 25 days at higher concentrations)Larger inflorescences with drench, smaller with spray academicjournals.org
Narcissus tazettaShortened flower life (by 1 day at higher doses)No significant effect on flower number ksu.edu.trscispace.com
Camellia japonica ('Nuccio's Pearl')Promoted flower bud initiation and differentiation; increased flower numberIncreased flower number tandfonline.comnih.gov
Swamp SunflowerNo significant effect on flowering time or flower sizeIncreased number of flowers and buds ashs.org

In Eucomis autumnalis, this compound slightly delayed flowering. scispace.com However, for many ornamental crops, this compound is noted for causing little-to-no flower delay, and often leads to enhanced bloom color and more vibrant flowers. sepro.comphytojournal.com In Ornithogalum saundersiae, higher concentrations of this compound delayed flowering by up to 25 days, and the application method influenced inflorescence size, with drenches resulting in larger inflorescences and sprays in smaller ones. academicjournals.org For Narcissus tazetta, higher doses of this compound shortened flower life by approximately one day, but did not significantly affect the number of flowers. scispace.com In Camellia japonica 'Nuccio's Pearl', this compound was used to promote flower bud initiation and differentiation, leading to an increased number of flowers. tandfonline.comnih.gov

Transport, Distribution, and Metabolic Fate in Plants

Translocation Mechanisms within Plant Tissues

Flurprimidol exhibits systemic activity within plants, primarily through the vascular system, facilitating its distribution from absorption sites to target tissues.

Translocation of this compound in plants is predominantly apoplastic phytojournal.comphytojournal.com. The apoplast refers to the aqueous network through the cell walls, which serves as the principal region of apparent free space for the movement of dissolved materials funaab.edu.ng. This pathway allows for the movement of organic materials, such as this compound, from the soil solution into foliage following root uptake funaab.edu.ng.

This compound is readily absorbed by plant roots and is subsequently distributed throughout the plant via the xylem sepro.comashs.org. This movement occurs along with the transpiration stream, carrying the compound upward to the crowns of trees and new shoots sepro.comashs.orgepri.com. For instance, when applied as trunk implants, this compound is transported mainly in the xylem epri.com. The rate of movement from soil or implant sites to the crowns of trees can be rapid, potentially occurring within hours in some cases epri.com. A study involving the injection of 14C-labeled this compound into 1-year-old apple trees demonstrated that 95% of the 14C activity detected in the xylem chromatographed with unmetabolized this compound ashs.orgashs.org.

While xylem transport is the primary route, recent research suggests that some phloem mobility of this compound may also be possible epri.com. In studies with 14C-labeled this compound in apple trees, 86% of the 14C activity in the phloem was identified as unmetabolized this compound ashs.orgashs.org. Thirty-five days after injection, 1.5% of the 14C-labeled this compound had moved into the scion phloem, and 10% into new shoots, while 80% remained near the injection site ashs.orgashs.org. Translocation to the roots, however, was not observed ashs.org.

Table 1: Distribution of 14C Activity and Unmetabolized this compound in Apple Tree Tissues (35 Days Post-Injection) ashs.orgashs.org

Tissue Type% of 14C Activity (Unmetabolized this compound)% of Total 14C Activity in Tissue
Xylem95%Not specified (high percentage)
Phloem86%1.5% (in scion phloem)
Shoot Tissue75%10% (in new shoots)
Injection SiteN/A80%
RootsN/ANot detected

Biotransformation and Metabolite Identification

The metabolic fate of this compound in plants involves its potential transformation into various metabolites, although the extent and specific pathways are still areas of ongoing investigation.

Despite a high percentage of this compound remaining unmetabolized in plant tissues, studies have indicated the presence of metabolites. Two apparent metabolites of this compound have been observed in all tissues examined, such as xylem, phloem, and shoot tissue ashs.org. The characterization of these metabolites has been performed through techniques like thin-layer chromatography ashs.org. For instance, the most polar form of this compound (Rf 0.13) was the predominant metabolite found in new shoots, while the least polar form (Rf 0.53) was less predominant ashs.org. One identified metabolite is 2-methyl-1-[3-(pyrimidin-5-yl)-4-(trifluoromethoxy)phenyl]propan-1-ol herts.ac.uk.

The precise site and rate of this compound metabolism within plants are not fully understood ashs.org. While a significant portion of the compound is translocated in an unmetabolized form, it is hypothesized that metabolism could occur immediately following its injection or absorption, leading to the subsequent conversion into detected products ashs.org. The functional importance of these metabolites also requires further exploration ashs.org.

Functional Significance of Metabolites

This compound is absorbed by plants and undergoes metabolism. Research indicates that a high percentage of the compound remains unmetabolized within plant tissues, specifically 95% in the xylem, 86% in the phloem, and 75% in the shoot, suggesting its primary active form is the parent compound itself. ashs.org Two apparent metabolites of this compound have been observed in all tested plant tissues following translocation. ashs.org However, the specific functional significance and biological activity of these identified metabolites have not been extensively detailed in the available literature. ashs.org The primary functional impact of this compound in plants is attributed to its role as a gibberellin biosynthesis inhibitor, which leads to reduced internode and leaf elongation, increased chlorophyll (B73375) content, greater leaf thickness, stronger stems, decreased water loss, reduced height, and influenced flowering characteristics. phytojournal.com, ashs.org

Persistence and Mobility in Environmental Substrates

This compound's environmental fate is characterized by varying persistence and mobility depending on the substrate and environmental conditions. It is generally considered mobile and resistant to degradation in soil, while also being stable to hydrolysis. regulations.gov, epa.gov This suggests a potential for leaching and subsequent movement to plant roots for uptake. regulations.gov

Dissipation Rates in Different Media (e.g., Sand, Pine Bark, Hardwood Bark)

The dissipation rate of this compound, quantified by its half-life (DT50), varies significantly across different media and depths. In sand, this compound exhibits rapid dissipation with a DT50 of 6 days. researchgate.net, ashs.org When incorporated into organic media such as pine bark plus sand and hardwood bark plus sand, the dissipation rate slows considerably, and the DT50 increases with media depth. researchgate.net, ashs.org

Table 1: this compound Dissipation Half-Lives (DT50) in Various Media

Media TypeDepth (cm)DT50 (days)Source
Sand-6 researchgate.net, ashs.org
Pine Bark + Sand518 researchgate.net, ashs.org
Pine Bark + Sand1035 researchgate.net, ashs.org
Hardwood Bark + Sand577 researchgate.net, ashs.org
Hardwood Bark + Sand10173 researchgate.net, ashs.org

These results indicate that while this compound dissipates relatively quickly in sand, its persistence is substantially prolonged in bark-amended substrates, particularly at greater depths. researchgate.net, ashs.org

Leaching Potential and Movement through Soil Columns

This compound demonstrates mobility through various substrates, exhibiting a potential for leaching. Studies using soil columns have shown significant movement of this compound through sand, with a cumulative 71% of the applied amount leaching over 22 irrigation events. researchgate.net, ashs.org In contrast, hardwood bark and pine bark media significantly reduced leaching, allowing less than 25% of this compound to escape through the column. researchgate.net, ashs.org This suggests that while this compound is mobile, its movement can be attenuated by organic media, which likely exhibit hysteresis with the compound. researchgate.net, ashs.org In bare loam soil, this compound has also been observed to be mobile. epa.gov The dominant dissipation mechanism for this compound is expected to be via leaching, with Freundlich sorption coefficients (Kd) ranging from 0.12 to 4.9 mL/g and Koc values between 140 and 535 mL/goc. regulations.gov

Table 2: Cumulative this compound Leaching from Soil Columns

Media TypeCumulative Leaching (% of applied)Source
Sand71 researchgate.net, ashs.org
Hardwood Bark + Sand< 25 researchgate.net, ashs.org
Pine Bark + Sand< 25 researchgate.net, ashs.org

Factors Influencing Environmental Half-Life

Several factors influence the environmental half-life of this compound. It is stable to hydrolysis across a pH range of 5 to 9. epa.gov In laboratory settings, this compound is resistant to degradation in soil, with aerobic soil metabolism half-lives reported at over 26 weeks in sandy loam, silt loam, and clay loam soils, and even 470 days or more. epa.gov, regulations.gov However, field dissipation data for cropped turf plots suggest a much more rapid dissipation than observed in laboratory studies. regulations.gov This discrepancy may be attributed to factors not typically tracked in laboratory experiments, such as plant uptake via transpiration, sorption through plant surfaces, and volatilization. regulations.gov Conversely, field dissipation data from bare ground sites yield longer dissipation times that are comparable to laboratory estimates. regulations.gov Photolysis in aqueous systems also contributes to dissipation, with a reported half-life of 1.4 days. regulations.gov this compound has moderate water solubility (120 to 140 mg·L⁻¹ across pH 4 to 7) and a relatively low octanol-water partition coefficient (Kow of 2.97), indicating a low potential for bioaccumulation. ashs.org, regulations.gov, regulations.gov Its low vapor pressure (3.7 x 10⁻⁷ mm Hg) and Henry's Law constant (3.97 x 10⁻⁹ atm∙m³/mol) suggest it is not expected to be volatile. regulations.gov

Molecular and Genomic Studies of Flurprimidol Interactions

Gene Expression Profiling in Response to Flurprimidol Treatment

Gene expression profiling is a critical tool for understanding the complex molecular responses of plants to chemical treatments. While comprehensive transcriptomic data specifically for this compound is limited in publicly available research, the known mechanism of action allows for inferences based on studies of other gibberellin biosynthesis inhibitors and related hormonal pathways.

This compound acts as an inhibitor of the enzymes that catalyze the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin biosynthetic pathway. researchgate.net This inhibition is achieved by targeting cytochrome P450-dependent monooxygenases. researchgate.net Consequently, a transcriptomic analysis in response to this compound would be expected to reveal significant changes in the expression of genes involved in the GA pathway.

Studies on other GA-deficient scenarios or treatments with similar inhibitors have shown that the expression of key GA biosynthesis genes, such as those encoding GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), can be upregulated as part of a feedback mechanism. Conversely, genes involved in GA catabolism, like GA2-oxidase (GA2ox), may show altered expression patterns. pnas.org

Furthermore, the interplay between different hormone signaling pathways is a crucial aspect of plant development. Transcriptome analyses have revealed that perturbations in one hormone pathway can lead to compensatory or antagonistic changes in others. For instance, a decrease in gibberellin levels can influence the expression of genes involved in the biosynthesis and signaling of auxins, cytokinins, and abscisic acid (ABA). nih.govnih.gov

Table 1: Hypothetical Gene Expression Changes in Hormone Biosynthesis Pathways in Response to this compound

PathwayGene FamilyPredicted Expression ChangeRationale
Gibberellin Biosynthesis GA20-oxidase (GA20ox)UpregulationFeedback regulation in response to low GA levels.
GA3-oxidase (GA3ox)UpregulationFeedback regulation to increase bioactive GA production.
Gibberellin Catabolism GA2-oxidase (GA2ox)DownregulationTo conserve the limited pool of active gibberellins (B7789140).
Auxin Signaling AUX/IAAAltered ExpressionCrosstalk between gibberellin and auxin pathways.
Abscisic Acid Signaling ABI (ABA-insensitive)Altered ExpressionAntagonistic relationship between GA and ABA signaling.

Note: This table is based on predicted responses from known hormonal interactions and the mechanism of action of gibberellin inhibitors, pending specific transcriptomic data for this compound.

The primary physiological effect of this compound is the reduction of stem elongation, a direct consequence of inhibited gibberellin synthesis. This phenotypic change is underpinned by alterations in the expression of a wide array of genes that regulate cell division, expansion, and differentiation.

Differentially expressed genes (DEGs) in response to this compound treatment would likely include those involved in:

Cell Wall Modification: Genes encoding expansins, xyloglucan (B1166014) endotransglucosylase/hydrolases (XTHs), and other cell wall-modifying proteins are crucial for cell expansion. A reduction in gibberellin levels is expected to downregulate these genes, leading to reduced cell elongation.

Cell Cycle Regulation: Genes such as cyclins and cyclin-dependent kinases (CDKs) that control the progression of the cell cycle may be affected, leading to a decrease in cell division rates in the intercalary meristems of stems.

Transcription Factors: A cascade of transcriptional changes would be initiated, involving various families of transcription factors that regulate developmental processes. For example, transcription factors that are downstream targets of the DELLA protein signaling pathway, which is derepressed in the absence of gibberellins, would be activated.

Proteomic and Metabolomic Investigations

Proteomic and metabolomic analyses provide a deeper understanding of the functional consequences of altered gene expression. These approaches can identify changes in protein abundance and metabolite profiles that directly contribute to the observed phenotype.

For example, a proteomic analysis of rice treated with a gibberellin synthesis inhibitor showed downregulation of proteins involved in photosynthesis and energy metabolism, and upregulation of stress-response proteins. chinacrops.org In the context of this compound, one would anticipate:

Decreased abundance of proteins promoting cell growth: This would include proteins involved in cell wall biosynthesis and modification.

Changes in metabolic enzymes: Proteins involved in primary and secondary metabolism could be altered, reflecting a shift in resource allocation from growth to other processes.

Upregulation of stress-related proteins: The application of a growth inhibitor can be perceived by the plant as a stress, leading to the accumulation of proteins involved in stress tolerance pathways.

Table 2: Predicted Protein Abundance Changes in Response to this compound Treatment

Protein CategoryPredicted Abundance ChangeFunctional Implication
Photosynthesis DownregulationReduced demand for energy and carbon skeletons for growth.
Gibberellin Biosynthesis Enzymes UpregulationCompensatory response to the chemical inhibition.
Cell Wall Modifying Enzymes DownregulationReduced cell expansion and internode elongation.
Stress-Response Proteins UpregulationGeneral stress response to a chemical inhibitor.

Note: This table is predictive and based on studies of other gibberellin biosynthesis inhibitors.

Metabolomic profiling of plants treated with this compound would provide a snapshot of the metabolic state of the cells. The most direct and expected change is a significant reduction in the levels of various gibberellins, particularly the bioactive forms like GA1 and GA4.

Beyond the direct impact on the gibberellin pool, other metabolic pathways are also likely to be affected due to metabolic crosstalk. An untargeted metabolomic approach could reveal changes in:

Precursors in the terpenoid pathway: The inhibition of gibberellin biosynthesis could lead to an accumulation of upstream precursors in the terpenoid pathway, which might then be shunted into other biosynthetic routes.

Other plant hormones: As mentioned, the levels of other hormones like auxins, cytokinins, and ABA could be altered, which would be detectable in a comprehensive metabolite profile.

Specialized metabolites: Changes in the plant's developmental program and stress status can lead to alterations in the production of various specialized metabolites, which could be identified through metabolomic analysis.

In Vitro Culture Systems and Micropropagation

This compound has found practical applications in in vitro culture and micropropagation, primarily as a tool to manage plant growth and improve the quality of regenerated plantlets. Its ability to reduce internode length is particularly valuable in preventing excessive elongation and producing more compact, sturdy plants in a sterile environment. researchgate.net

Several studies have demonstrated the utility of this compound in the micropropagation of both herbaceous and woody plants:

Woody Plants: In the micropropagation of woody species, this compound can be used to control shoot elongation, leading to more manageable and robust plantlets that are better suited for acclimatization. mdpi.comagriculturejournals.cz For example, it has been used to promote in vitro rooting of white pine microshoots.

Ornamental Plants: For many ornamental species, a compact growth habit is a desirable trait. This compound can be incorporated into the culture medium to induce this characteristic at the micropropagation stage. ashs.org

Herbaceous Plants: this compound has been shown to be effective in controlling the growth of herbaceous perennials in containerized production. vt.edu In vitro application can help in producing uniform and compact starting material.

The use of this compound in liquid culture systems has also been explored. In some cases, liquid cultures can enhance shoot growth and multiplication compared to solid media. researchgate.net this compound can be used in these systems to prevent hyperhydricity (vitrification) and to maintain a desirable plantlet morphology.

Table 3: Applications of this compound in In Vitro Culture and Micropropagation

Plant TypeApplicationObserved Effects
Woody Plants (e.g., White Pine) Promotion of rootingIncreased rooting percentage of microshoots.
Ornamental Plants Control of shoot elongationProduction of compact and sturdy plantlets. ashs.org
Herbaceous Perennials Growth regulationUniform and controlled growth in vitro. vt.edu
Cucumber (in liquid culture) Stimulation of micropropagationEnhanced shoot growth and multiplication. researchgate.net

This compound's Role in Shoot Regeneration and Branching

This compound's influence on shoot regeneration and branching is directly linked to its function as a gibberellin biosynthesis inhibitor. ashs.org Gibberellins are plant hormones that primarily promote cell elongation. clinisciences.com By suppressing GA production, this compound leads to more compact plants with reduced internode length. phytojournal.com This hormonal modulation can be leveraged in tissue culture to encourage the development of more shoots and branches from a single explant.

Shoot branching is a complex process regulated by a network of hormones and genetic factors. nih.govnih.gov While auxin, cytokinins, and strigolactones are the primary regulators, gibberellins also play a role. frontiersin.org By inhibiting GA, this compound can alter the hormonal balance within the plant tissue, which may favor the outgrowth of axillary buds, leading to a more branched structure. Research on cucumber micropropagation has shown that this compound can slightly increase the number of branches and buds on nodal explants. nih.gov

In a study on the micropropagation of Nepenthes mirabilis, the application of this compound at 1 mg/L without gibberellic acid (GA3) resulted in the highest number of new shoots formed. smujo.idresearchgate.netresearchgate.net However, these shoots did not develop optimally, suggesting that while this compound can initiate shoot formation, subsequent development may require the presence of gibberellins. smujo.idresearchgate.net When a higher concentration of this compound (2 mg/L) was combined with GA3 (2 mg/L), fewer shoots were formed, but they exhibited significantly better development, with higher chlorophyll (B73375) content and greater leaf length and shoot diameter. smujo.idresearchgate.net This indicates a synergistic interaction where this compound initiates branching and GA3 promotes the healthy development of those branches.

Impact on Nutrient Accumulation in Regenerated Plants

The application of this compound during in vitro culture can also have significant effects on the physiological and biochemical characteristics of the regenerated plants, including their ability to accumulate nutrients. The impact of this compound on nutrient uptake appears to be dependent on both its concentration and the culture conditions (solid vs. liquid medium).

In a study on cucumber (Cucumis sativus L.) micropropagation, this compound at concentrations ranging from 0.1 to 2 mg/L had varied effects on the accumulation of key macronutrients. nih.gov

Nitrate (B79036) (NO₃⁻) and Phosphate (B84403) (PO₄³⁻) : When nodal explants were grown on a solid culture medium, the application of this compound stimulated the accumulation of nitrate and phosphate in the regenerated plant tissues. nih.gov Conversely, in a liquid culture medium, this compound treatment reduced the accumulation of these nutrients. nih.gov

Calcium (Ca²⁺) : The accumulation of calcium was also influenced by this compound, though the specific effects varied depending on the concentration and culture type. nih.gov

These findings suggest that this compound's impact on plant physiology extends beyond growth inhibition to altering nutrient transport and metabolism. The differential effects observed between solid and liquid media highlight the complexity of these interactions, where the physical environment of the roots and shoots plays a crucial role in the plant's response to the growth regulator.

Effect of this compound on Nutrient Accumulation in Cucumber

NutrientEffect on Solid MediumEffect on Liquid MediumReference
Nitrate (NO₃⁻)Stimulated AccumulationReduced Accumulation nih.gov
Phosphate (PO₄³⁻)Stimulated AccumulationReduced Accumulation nih.gov

Optimization of this compound Concentrations for Micropropagation

In the case of Nepenthes mirabilis, the optimization is more nuanced, involving an interaction with gibberellic acid. smujo.idresearchgate.net

A concentration of 1 mg/L this compound (without GA3) yielded the highest number of new shoots. smujo.idresearchgate.netresearchgate.net However, the development of these shoots was suboptimal, indicating that this concentration is best for shoot initiation rather than full development. smujo.idresearchgate.net

A combination of 2 mg/L this compound and 2 mg/L GA3 produced fewer shoots but resulted in healthier, better-developed plants with higher chlorophyll content. smujo.idresearchgate.netresearchgate.net This suggests that for optimal quality of regenerated N. mirabilis shoots, a higher concentration of this compound should be paired with an exogenous gibberellin source. smujo.idresearchgate.net

These studies demonstrate that the optimization of this compound concentration is species-specific and depends on the desired outcome, whether it be maximizing the number of shoots or ensuring the robust development of each individual shoot.

Optimized this compound Concentrations in Micropropagation

Plant SpeciesThis compound Concentration (mg/L)Observed EffectReference
Cucumber (Cucumis sativus L.)1.0 - 2.0Successfully stimulated micropropagation and branching. researchgate.net
Nepenthes mirabilis1.0 (without GA3)Highest shoot formation, but improper shoot development. smujo.idresearchgate.netresearchgate.net
2.0 (with 2.0 mg/L GA3)Fewer shoots, but better development and higher chlorophyll. smujo.idresearchgate.netresearchgate.net

Advanced Analytical Methodologies for Flurprimidol Research

Chromatographic Techniques for Quantification and Detection

Chromatographic methods are fundamental for separating Flurprimidol from complex matrices and subsequently quantifying its presence. These techniques leverage differential affinities of compounds for stationary and mobile phases, allowing for precise measurement and detection.

High-Performance Liquid Chromatography (HPLC) serves as a primary tool for the quantification and detection of this compound. This technique is particularly valuable for separating this compound from other components in a sample matrix. In research evaluating the release of this compound from granular formulations, leachate samples have been collected and analyzed using HPLC coupled with mass spectrometry ashs.org. HPLC's ability to provide robust analysis makes it suitable for routine testing, especially when coupled with sensitive detectors creative-proteomics.comrsc.org. The effectiveness of HPLC in separating analytes from matrix components is well-established in analytical chemistry gcms.cz.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification and detection of this compound, particularly in complex mixtures or at low concentrations creative-proteomics.com. This compound can be determined in samples such as vegetables and fruits using LC coupled to full scan high-resolution Orbitrap mass spectrometry (LC-HRMS) following QuEChERS extraction sigmaaldrich.com. This method is also applied for pesticide residue analysis, including plant growth regulators, in various matrices like cereals eurl-pesticides.eu.

Detailed research findings illustrate the application of LC-MS/MS in studying this compound's dissipation and movement. For instance, studies on this compound release from granular formulations in mulches and sand utilized HPLC-MS to analyze leachate. The half-life (DT50) of this compound varied significantly with the medium, being 6 days in sand. Maximum this compound leaching reached a cumulative 71% of applied amounts over 22 irrigation events through sand. In contrast, hardwood and pine bark media allowed less than 25% of this compound to escape through the column, indicating differential mobility based on substrate properties ashs.org.

Table 1: this compound Dissipation and Leaching in Various Media ashs.org

Medium TypeDissipation Half-Life (DT50)Cumulative Leaching (22 days)
Sand6 days71%
Pine Bark + Sand18-35 days (depending on depth)< 25%
Hardwood Bark + Sand77-173 days (depending on depth)< 25%

Spectroscopic Methods for Structural Elucidation (Excluding Basic Compound Identification)

Spectroscopic techniques provide invaluable insights into the molecular structure of this compound, moving beyond simple identification to detailed elucidation of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information on atomic connectivity and stereochemistry numberanalytics.comox.ac.uk. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H NMR and 13C NMR, are routinely employed to determine molecular structure by analyzing chemical shifts, coupling constants, and correlations between different nuclei numberanalytics.comox.ac.ukipb.pt. For fluorinated compounds like this compound, 19F NMR spectroscopy holds significant potential for structural elucidation, providing high resolution and sensitivity to reveal structures even in complex mixtures without the need for prior separation nih.gov. While specific NMR spectral data for this compound were not detailed in the provided research findings, the technique's general applicability and importance for complex and fluorinated organic molecules are well-established for confirming molecular architecture nih.govresearchgate.netresearch-solution.commaryland.gov.

High-Resolution Mass Spectrometry (HRMS) is a powerful method for structural elucidation, particularly for determining exact mass and elemental composition, which is critical for confirming molecular formulas and identifying unknown compounds or degradation products rsc.orglcms.czgoogle.com. This compound can be analyzed using LC coupled with full scan HRMS, such as Orbitrap mass spectrometry, for its determination in various samples sigmaaldrich.com. HRMS provides high resolving power and sub-ppm accurate mass measurements, enabling rigorous identification of analytes sepscience.com.

Predicted Collision Cross Section (CCS) values for this compound adducts, obtained through techniques often associated with HRMS/MS, contribute to its structural characterization and identification. These values, such as 169.6 Ų for [M+H]+ and 176.8 Ų for [M+Na]+, provide additional parameters for confirming the compound's identity and understanding its gas-phase behavior uni.lu.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]+313.11583169.6
[M+Na]+335.09777176.8
[M-H]-311.10127168.4
[M+NH4]+330.14237180.4
[M+K]+351.07171172.6
[M+H-H2O]+295.10581158.6
[M+HCOO]-357.10675182.3
[M+CH3COO]-371.12240202.2
[M+Na-2H]-333.08322174.7
[M]+312.10800166.2
[M]-312.10910166.2

Radiotracer Studies for Translocation and Metabolism Analysis (e.g., 14C-labeled this compound)

Radiotracer studies, particularly those employing 14C-labeled this compound, are instrumental in analyzing the translocation and metabolism of the compound within biological systems. These studies provide direct evidence of how this compound moves through plants and whether it undergoes chemical transformations.

Research using 14C-labeled this compound injected into 1-year-old apple trees revealed significant findings regarding its mobility and metabolism. Thirty-five days after injection, approximately 10% of the 14C activity had moved into new shoots, and 1.5% into the scion phloem, while over 80% remained near the injection site in the rootstock pic.int. A high percentage of the 14C activity detected was unmetabolized this compound: 95% in the xylem, 86% in the phloem, and 75% in the shoot tissue chromatographed with this compound pic.int. Two apparent metabolites of this compound were observed in all tissues, suggesting some degree of metabolism, although the site and rate of this process were not fully determined pic.int. Translocation to the roots did not occur in this specific study pic.int.

These studies highlight that while this compound is not highly mobile, it effectively inhibits shoot growth, likely by inhibiting gibberellin synthesis pic.int.

Table 3: Distribution of 14C-Flurprimidol in Apple Seedlings 35 Days Post-Injection pic.int

Tissue TypePercentage of 14C Activity
New Shoots10%
Scion Phloem1.5%
Near Injection Site (Rootstock)> 80%
Xylem (unmetabolized)95%
Phloem (unmetabolized)86%
Shoot (unmetabolized)75%

Future Research Directions and Unexplored Avenues

Long-Term Efficacy and Residual Effects in Perennial Systems

The application of flurprimidol in perennial systems presents unique considerations regarding its long-term efficacy and residual effects. This compound is known for its persistent activity in treated plants and growing media, with a reported half-life in soil exceeding 400 days, and stability to hydrolysis thegoodscentscompany.com. This persistence contributes to its long-lasting growth regulatory effects, which can be advantageous in managing perennial plant growth, such as in swamp sunflower and Viburnum species nih.gov. However, this extended activity also necessitates careful consideration of potential cumulative effects and carryover in subsequent growing seasons or when plant residues are repurposed.

Future research is crucial to thoroughly investigate the long-term impacts of this compound on the physiological health, vigor, and reproductive capacity of perennial plants over multiple growth cycles. Studies are needed to assess the stability of this compound within woody residues and its potential influence on plants in the landscape if mulches are derived from treated trees wikipedia.org. Furthermore, optimizing application timing in conjunction with trimming practices for species with established this compound responses is an area ripe for further investigation nih.gov. Preliminary long-term studies have indicated that repeated applications of this compound can lead to sustained suppression of weed species like smooth crabgrass in turfgrass, suggesting a potential herbicidal activity that warrants deeper exploration wikipedia.org.

Integration of this compound with Other Horticultural Practices

The integration of this compound with existing and emerging horticultural practices offers avenues for optimizing plant management strategies. As a valuable tool for controlling stem elongation in potted plants, this compound's effectiveness can be maximized when incorporated into a comprehensive production plan, rather than being used as a corrective measure for overgrown plants wikipedia.orgcenmed.com. This involves applying the PGR at appropriate developmental stages to proactively regulate growth and prevent undesirable stretching cenmed.com.

Research into synergistic or additive effects when this compound is combined with other PGRs or cultural practices is a promising direction. For instance, studies have shown that this compound, when applied in conjunction with trinexapac-ethyl, can achieve comparable smooth crabgrass control to this compound used alone wikipedia.org. The compatibility of this compound drench applications with commercially available wood fiber substrates has also been noted, indicating its versatility across different growing media nih.gov. Further research is needed to evaluate the efficacy and potential benefits of novel application methods, such as subirrigation, to enhance uptake efficiency and reduce environmental exposure mpg.de.

Development of Novel this compound Derivatives and Analogues

The development of novel this compound derivatives and analogues represents a significant research direction aimed at enhancing its specificity, potency, and environmental profile. This compound, a pyrimidine-based PGR, contains a trifluoromethoxy moiety, a structural feature gaining increasing importance in agrochemical and pharmaceutical chemistry due to its unique properties thegoodscentscompany.comfishersci.iewikipedia.orgfishersci.se.

Structure-Activity Relationship (SAR) Studies for Enhanced Specificity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound influence its biological activity and selectivity nih.gov. By systematically altering functional groups or structural components, researchers can identify key features responsible for its growth-regulating effects and potential off-target interactions nih.govherts.ac.uk. The aim of such studies is to rationally design new analogues with enhanced specificity towards target enzymes or pathways, thereby improving efficacy and minimizing undesirable side effects nih.gov. Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical relationships between chemical descriptors and biological activities, can be employed to predict the activity of new this compound analogues, accelerating the discovery process herts.ac.uknih.gov.

Exploration of Trifluoromethoxy Moiety's Influence

The trifluoromethoxy group (OCF3) is a critical component of this compound's structure, contributing to its lipophilicity, metabolic stability, and electron-withdrawing properties fishersci.sewikipedia.org. This moiety is increasingly recognized for its role in enhancing the biological activity of agrochemicals and pharmaceuticals wikipedia.orgfishersci.se. Future research will delve deeper into the precise influence of the trifluoromethoxy moiety on this compound's interaction with its biological targets, particularly the cytochrome P450-dependent monooxygenases involved in gibberellin biosynthesis ethersolvent.comwikidata.org. Investigations into novel methods for the direct enantioselective introduction of the trifluoromethoxy group into organic molecules are still in early stages but hold promise for creating more potent and selective this compound analogues wikipedia.orgwikidata.org.

Environmental Risk Assessment and Mitigation Strategies

Given this compound's persistence in the environment and its potential to be harmful to aquatic life with long-lasting effects, comprehensive environmental risk assessment and the development of effective mitigation strategies are paramount thegoodscentscompany.comnih.gov. The U.S. Environmental Protection Agency (EPA) has conducted draft human health and ecological risk assessments for this compound, identifying potential risks to birds, mammals, and plants guidetopharmacology.org.

Future research in this area will focus on refining these assessments, particularly for listed species, to reduce uncertainties in risk characterization guidetopharmacology.org. Mitigation strategies should include integrating environmental impact analysis into the early stages of product design and application protocols fishersci.pt. Implementing measures to control polluting emissions and discharges, such as utilizing clean technologies and advanced waste treatment systems, is essential fishersci.pt. Furthermore, ensuring strict compliance with existing regulations and developing new ones based on updated scientific understanding will be critical for minimizing the environmental footprint of this compound and its derivatives fishersci.pt.

Unraveling Complex Interactions with Endogenous Hormonal Networks

This compound's primary mode of action involves inhibiting gibberellin (GA) biosynthesis by blocking cytochrome P450-dependent monooxygenases ethersolvent.comwikidata.org. However, plant growth and development are regulated by intricate networks of interacting phytohormones, including auxins, cytokinins, abscisic acid, and ethylene (B1197577) wikipedia.orgherts.ac.uknih.gov. Unraveling the complex interactions between this compound and these endogenous hormonal networks is a significant area for future research.

This includes investigating how this compound's impact on gibberellin levels might indirectly influence the biosynthesis, transport, perception, and signal transduction of other plant hormones herts.ac.uknih.gov. Research is needed to understand the "crosstalk" between different hormonal pathways and how this compound modulates these interactions, for example, in processes like root development or bud dormancy release wikipedia.orgherts.ac.uk. Detailed studies on the distinct physiological and genetic responses of various plant species to this compound, especially in the context of their unique hormonal interaction networks, will provide deeper insights into its mechanism of action and inform more targeted applications sigmaaldrich.com.

Advanced Biotechnological Approaches for Targeted Application

Research into this compound continues to explore more precise and efficient application techniques, moving towards advanced biotechnological approaches for targeted delivery. Current application methods include granular formulations, soil drenches, and direct trunk injections. evitachem.comisa-arbor.comepri.comvt.edu this compound is predominantly absorbed through the roots. cornell.eduashs.org

A key area of investigation involves enhancing application techniques, particularly through the development of slow-release formulations and targeted delivery systems. evitachem.com These advancements aim to improve the efficacy and longevity of this compound's effects, ensuring the compound is delivered precisely where and when needed, thereby optimizing its impact on plant growth. evitachem.com Studies have evaluated the release of this compound from granular formulations in various media, demonstrating its slow and continuous dissipation, which is beneficial for sustained activity. ashs.org

Furthermore, understanding the persistence and potential carryover effects of this compound in different media, such as mulch and soil, is crucial for developing safer and more sustainable application practices. evitachem.com In vitro studies have shown this compound's ability to reduce internode length, indicating its precise influence at a cellular level, which could be leveraged for highly controlled applications in biotechnological settings. researchgate.net

Research efforts also focus on understanding species-specific responses to this compound to develop more tailored and effective application strategies. evitachem.com The rate of uptake and transport of this compound can be influenced by factors such as soil type, tree species, and irrigation methods. epri.com

Regulatory Considerations and Product Development

The regulatory landscape plays a critical role in the development and commercialization of this compound-based products. In the United States, this compound is registered as a pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) by the U.S. Environmental Protection Agency (EPA). federalregister.govepa.gov The EPA periodically reevaluates pesticides to ensure their safety in light of new scientific and regulatory information through a registration review process. federalregister.govepa.gov

As part of this process, comprehensive human health and ecological risk assessments are conducted. federalregister.govregulations.gov For this compound, human health risk assessments have generally not identified risks of concern for dietary, residential, or occupational exposures. federalregister.gov However, screening-level ecological risk assessments have identified potential risks to birds, mammals, and terrestrial invertebrates, particularly from tree injection uses where translocation to edible portions of a tree may occur. regulations.gov Additional toxicity data, especially for pollinators (e.g., acute and chronic oral toxicity to honey bees, field trials of residues in pollen and nectar), have been identified as necessary for a complete assessment. regulations.gov

The product development of this compound is also influenced by its off-patent status, which has led to the introduction of multiple products containing the active ingredient, potentially reducing costs. gpnmag.com Despite this, product development faces common challenges, including:

Regulatory Compliance: Adhering to stringent and evolving regulatory requirements across different regions is paramount. mbtmag.com

Complex Supply Chains: Managing numerous suppliers, components, and materials requires careful coordination. mbtmag.com

Resource Allocation: Ensuring efficient allocation of manpower, equipment, and raw materials is crucial to avoid production bottlenecks. mbtmag.com

Cross-Functional Collaboration: Effective product development necessitates seamless collaboration among designers, engineers, testers, and sales and marketing professionals. mbtmag.com

These considerations highlight the ongoing need for robust scientific data and strategic planning to navigate the development and market introduction of this compound products.

Q & A

Q. What is the biochemical mechanism by which Flurprimidol inhibits plant growth, and how is this validated experimentally?

this compound suppresses gibberellin (GA) biosynthesis by inhibiting CYP450 monooxygenases, which are critical in GA synthesis pathways. This mechanism is validated through dose-response experiments where exogenous gibberellic acid (GA3) reverses this compound-induced growth inhibition. For example, in Ligustrum ovalifolium, GA3 application restored shoot growth after this compound treatment . Biochemical assays measuring endogenous GA levels and enzyme activity further confirm this inhibition .

Q. How do researchers determine optimal this compound concentrations for specific plant species?

Optimal concentrations are identified via dose-response trials using randomized complete block designs (RCBD) or completely randomized designs (CRD). For instance, in Lilium lancifolium, bulb soaking at 10–20 mg/L effectively controlled stem elongation without residual effects . In orchids (Vanda limbata), 2 mg/L this compound combined with 2 mg/L GA3 balanced growth inhibition and chlorophyll enhancement . Pre-trials across species are essential due to variability in sensitivity .

Q. What experimental designs are recommended for assessing this compound’s efficacy in growth regulation?

Controlled-environment studies with replication (e.g., 5 replicates per treatment) and factorial designs (e.g., this compound × substrate × species) are standard. For example, in Acer rubrum, soil injections of 1.0–2.0 g ai/inch trunk diameter reduced height growth by 50–68% over three years, with data analyzed via ANOVA and regression . Parameters like internode length, chlorophyll content, and root morphology are measured at fixed intervals .

Advanced Research Questions

Q. How can contradictory data on this compound’s residual effects be resolved in long-term studies?

Residual effects depend on application method and plant physiology. For example, bulb-soaked this compound in lilies showed no residual inhibition after one year , whereas soil-injected this compound in maples suppressed growth for three years . To reconcile discrepancies, studies should standardize variables such as application depth (e.g., 5–10 cm in substrates) and monitor translocation using isotopic labeling (e.g., 14C-tagged this compound tracked via HPLC) .

Q. What methodologies quantify this compound’s environmental mobility and persistence in agroecosystems?

Column leaching experiments simulate mobility: this compound applied to sand, pine bark, or hardwood bark substrates showed 71% leaching in sand but <25% in organic media over 22 irrigation events. Half-life (DT₅₀) ranges from days (sand) to 173 days (hardwood bark), calculated via nonlinear regression of dissipation isotherms . Field studies should combine these with ecotoxicological assays (e.g., PNEC = 40 µg/L for aquatic systems) .

Q. How do interactions between this compound and plant growth substrates influence efficacy?

Substrate composition alters this compound release kinetics and bioavailability. In Camellia japonica, combining 30% rice hulls (a peat alternative) with 15 mg/L foliar spray + 2 mg/L drench enhanced flowering while reducing height by 12–13%. Multi-factorial ANOVA revealed significant substrate × concentration × species interactions, necessitating tailored formulations . Granular formulations in mulch exhibit timed release, requiring media-specific calibration .

Q. What statistical approaches address variability in this compound’s species-specific responses?

Mixed-effects models and Tukey’s HSD post hoc tests are used to analyze interspecies variability. For example, in Vanda limbata, ANOVA with DMRT (Duncan’s test) differentiated this compound’s effects on chlorophyll (p < 0.05) between treatments . Meta-analyses of dose-response curves (e.g., log-linear models for germination inhibition in Poa annua) can generalize findings across taxa .

Contradictions and Research Gaps

  • Residual Activity : Bulb applications show transient effects , while soil injections yield multi-year suppression . Hypothesis: Vascular system integration vs. localized uptake explains disparity.
  • Germination vs. Growth Inhibition : this compound at ≥0.56 kg/ha inhibits germination , but lower doses (e.g., 2 mg/L) promote root growth in orchids . Species-specific thresholds require further LC-MS/MS quantification of tissue concentrations.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurprimidol
Reactant of Route 2
Flurprimidol

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